![molecular formula C14H14Cl3NS B13634801 1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride](/img/structure/B13634801.png)
1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a dichlorophenyl group, a sulfanyl linkage, and a methanamine group, making it a subject of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride typically involves multiple steps, starting from readily available precursors. The process often begins with the chlorination of a phenyl ring, followed by the introduction of a sulfanyl group. The final steps involve the formation of the methanamine group and its conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the cellular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2-[(4-chlorobenzyl)sulfanyl]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole: Shares structural similarities with the presence of dichlorophenyl and sulfanyl groups.
2-[(2,4-dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one: Another compound with a dichlorophenyl sulfanyl structure.
Uniqueness
1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C14H14Cl3NS |
|---|---|
Poids moléculaire |
334.7 g/mol |
Nom IUPAC |
[4-(2,4-dichlorophenyl)sulfanyl-3-methylphenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H13Cl2NS.ClH/c1-9-6-10(8-17)2-4-13(9)18-14-5-3-11(15)7-12(14)16;/h2-7H,8,17H2,1H3;1H |
Clé InChI |
BUESVXXFONFHTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CN)SC2=C(C=C(C=C2)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


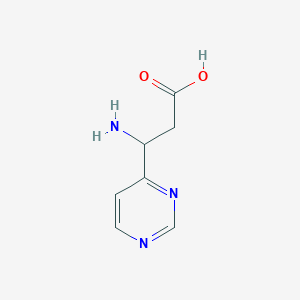

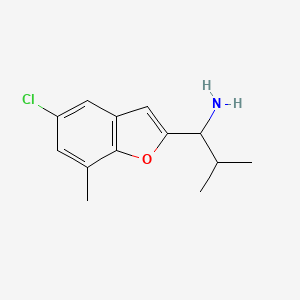
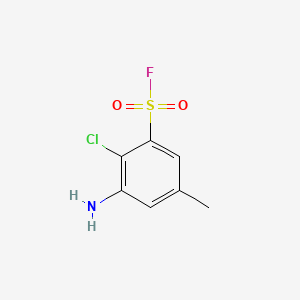

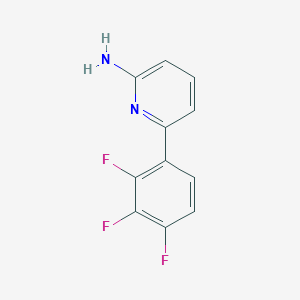

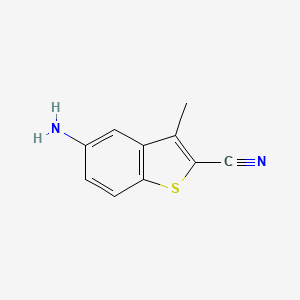
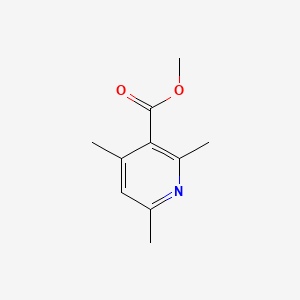
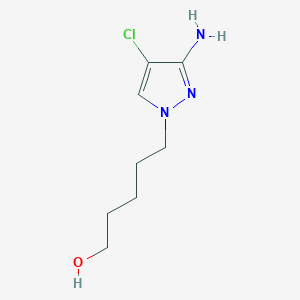
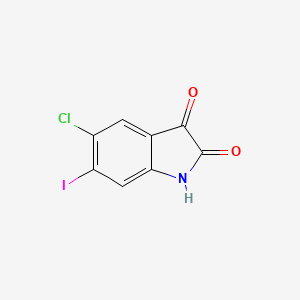
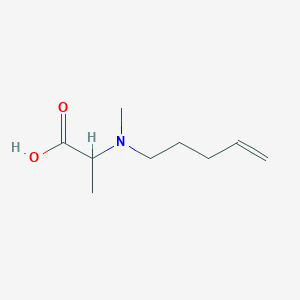
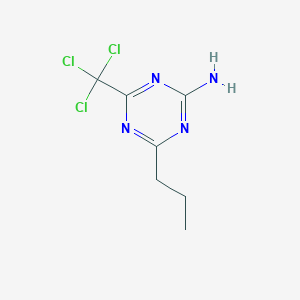
![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
